Crown Ether Complexation: Distinct Conformational Polymorphism vs. Urea
In solid-state supramolecular complexes, 2-butylisouronium picrate forms a 1:1 complex with 18-crown-6 that exhibits two distinct macroring conformations (approximate C_m and C_2 symmetry) simultaneously within the same crystal lattice [1]. This is in stark contrast to urea, which forms a 5:1 adduct with the same crown ether and exhibits a single, uniform macrocycle conformation [1]. This differential conformational polymorphism provides a structural basis for unique molecular recognition and separation applications that are not accessible with urea-based systems.
| Evidence Dimension | Crown ether complex stoichiometry and macrocycle conformation |
|---|---|
| Target Compound Data | 1:1 complex with 18-crown-6; two distinct macroring conformations (C_m and C_2 symmetry) in the solid state. |
| Comparator Or Baseline | Urea: 5:1 adduct with 18-crown-6; single, uniform macrocycle conformation. |
| Quantified Difference | Stoichiometry: 1:1 vs. 5:1; Conformation: two polymorphic forms vs. one. |
| Conditions | Solid-state X-ray crystallography of O-n-butylisouronium picrate and urea complexes with 18-crown-6 [1]. |
Why This Matters
This demonstrates that 2-butylisouronium salts are not simply 'urea analogs' but form structurally distinct supramolecular architectures, which is critical for applications in selective ion extraction, chiral resolution, and crystal engineering.
- [1] de Boer, J. A. A., Reinhoudt, D. N., Harkema, S., van Hummel, G. J., & de Jong, F. (1982). Preparation and X-ray structures of complexes of 18-membered crown ethers with polyfunctional guests: Urea and (O-alkyliso)uronium salts. Journal of the American Chemical Society, 104(15), 4073-4080. View Source
